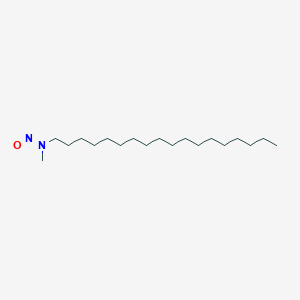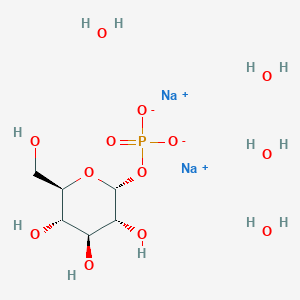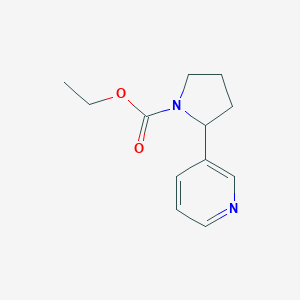
2-(4-(Benzyloxy)phenyl)acetaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds to 2-(4-(Benzyloxy)phenyl)acetaldehyde has been explored in various studies. For instance, the selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals to yield benzaldehydes has been demonstrated . This process involves a two-solvent system of hydrochloric acid and chloroform, which minimizes the undesired hydrolysis of the alkoxysilyl group. The resulting benzaldehydes can then
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
2-(4-(Benzyloxy)phenyl)acetaldehyde, a derivative of benzaldehyde, has been studied for its potential in various chemical syntheses and catalytic processes. For instance:
Synthesis of Cyclic Acetals
The compound has been utilized in the synthesis of cyclic acetals, an important class of organic compounds. Studies have explored its role in condensation reactions, particularly involving glycerol and benzaldehyde, to produce cyclic acetals like 4-hydroxymethyl-2-phenyl-1,3-dioxolane and 5-hydroxyl-2-phenyl-1,3-dioxane. These reactions were catalyzed by acidic ionic liquids, emphasizing the potential of these processes in green chemistry and biomass conversions (Wang et al., 2014).
Exploration in Undergraduate Chemistry Education
The treatment of aldehydes with diols in acidic conditions to yield acetals is a fundamental chemical process. One study described the synthesis of a monoacetal, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, from benzaldehyde and pentaerythritol in aqueous acid. This reaction is notable for occurring in water despite being a dehydration process, providing an interesting case study for undergraduate chemistry labs (Collard et al., 2001).
Catalysis in Organic Reactions
The compound has been investigated in the context of catalytic reactions, particularly in the PtCl2-catalyzed cyclization of o-alkynylphenyl acetals to produce benzofurans. This demonstrates its potential utility in complex organic synthesis and the development of pharmaceutical intermediates (Nakamura et al., 2005).
Biochemical Studies and Enzyme Engineering
2-(4-(Benzyloxy)phenyl)acetaldehyde has also found applications in biochemical research and enzyme engineering:
- Enzyme Catalysis and Engineering: The compound has been a substrate in studies exploring the catalytic activities of enzymes like 4-oxalocrotonate tautomerase. These studies are significant for understanding enzyme mechanisms and for potential applications in biocatalysis and synthetic biology (Zandvoort et al., 2012).
Advanced Material Synthesis
2-(4-(Benzyloxy)phenyl)acetaldehyde is also involved in the synthesis of advanced materials and nanotechnology:
- Nanoparticle Synthesis: The compound has been used in the synthesis of sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs). These nanoparticles have applications in protecting aromatic carbonyl compounds and alcohols, showcasing the compound's role in the development of new materials and catalysts (Khaef et al., 2020).
Propiedades
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIRBJOGMPKDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465104 | |
| Record name | 4-Benzyloxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)phenyl)acetaldehyde | |
CAS RN |
40167-10-0 | |
| Record name | 4-Benzyloxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)


![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)
